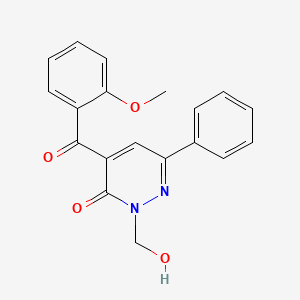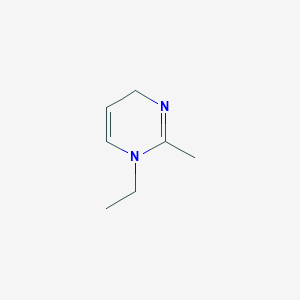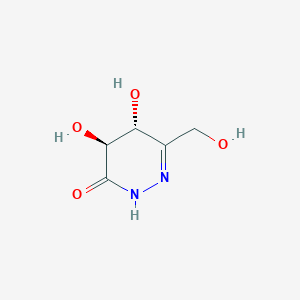![molecular formula C11H17N5O B13101131 2-Amino-4,6-dipropyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 27276-73-9](/img/structure/B13101131.png)
2-Amino-4,6-dipropyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,6-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of 2-Amino-4,6-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the cyclization of 2-aminopyridines with nitriles in the presence of a heterogeneous catalyst like CuOx-ZnO/Al2O3-TiO2 . Industrial production methods often utilize these synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-4,6-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Amino-4,6-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways. It has been shown to interact with key proteins such as ATF4 and NF-kB, leading to reduced expression of stress markers and inflammatory cytokines . This inhibition helps protect neuronal cells from damage and inflammation, contributing to its neuroprotective effects .
Comparison with Similar Compounds
2-Amino-4,6-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one can be compared with other triazolopyrimidine derivatives such as:
2-Amino-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine: Known for its antiviral and anticancer activities.
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Exhibits neuroprotective activities and high selectivity for 5-HT1A receptors.
5-Methyl-N,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: Used in the synthesis of various heterocyclic compounds and materials.
Properties
CAS No. |
27276-73-9 |
|---|---|
Molecular Formula |
C11H17N5O |
Molecular Weight |
235.29 g/mol |
IUPAC Name |
2-amino-4,6-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C11H17N5O/c1-3-5-8-7-16-11(13-10(12)14-16)15(6-4-2)9(8)17/h7H,3-6H2,1-2H3,(H2,12,14) |
InChI Key |
LOOHCHSAHWOXSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN2C(=NC(=N2)N)N(C1=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-](/img/structure/B13101068.png)

![tert-Butyl[4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B13101078.png)
![(4s)-3-{trans-4-[6-Amino-5-(Pyrimidin-2-Yl)pyridin-3-Yl]cyclohexyl}-5,5-Dimethyl-4-Phenyl-1,3-Oxazolidin-2-One](/img/structure/B13101095.png)
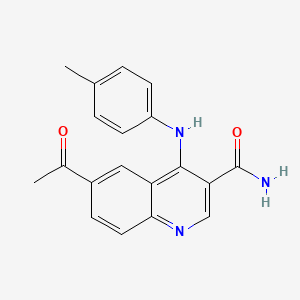


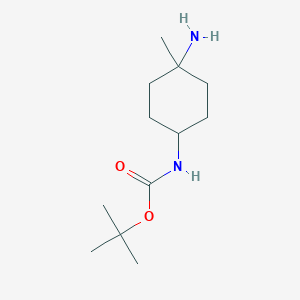
![2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101123.png)

